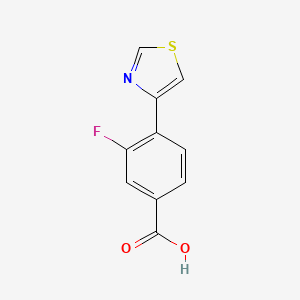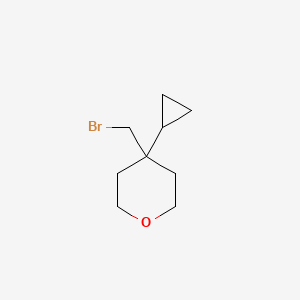
4-(Bromomethyl)-4-cyclopropyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-4-cyclopropyloxane is an organic compound characterized by the presence of a bromomethyl group attached to a cyclopropyloxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-cyclopropyloxane typically involves the bromination of a precursor compound. One common method involves the reaction of cyclopropyloxane with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-4-cyclopropyloxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropyloxane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted cyclopropyloxane derivatives, oxides, and reduced forms of the original compound .
Applications De Recherche Scientifique
4-(Bromomethyl)-4-cyclopropyloxane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-4-cyclopropyloxane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The compound’s effects are mediated through pathways involving covalent bonding and subsequent changes in molecular conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Methyl 4-(bromomethyl)benzoate: Employed in the preparation of potential anti-HIV agents and as a catalyst in organic reactions.
Uniqueness
4-(Bromomethyl)-4-cyclopropyloxane is unique due to its cyclopropyloxane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bromomethyl compounds, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H15BrO |
|---|---|
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
4-(bromomethyl)-4-cyclopropyloxane |
InChI |
InChI=1S/C9H15BrO/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8H,1-7H2 |
Clé InChI |
BTIQRGQPQUFPRR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(CCOCC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13171266.png)
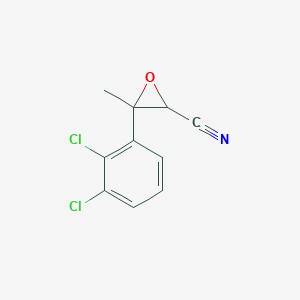
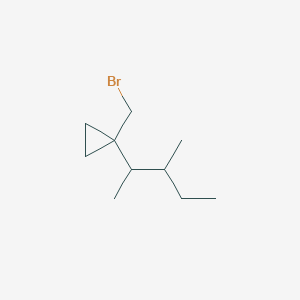
![8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13171279.png)
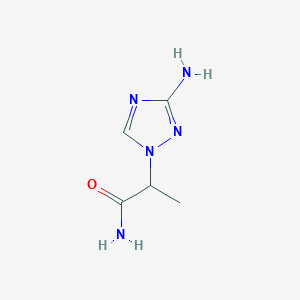
![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
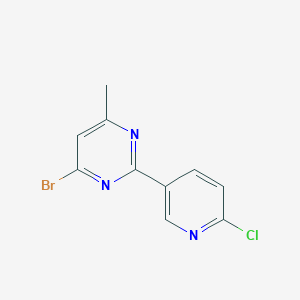

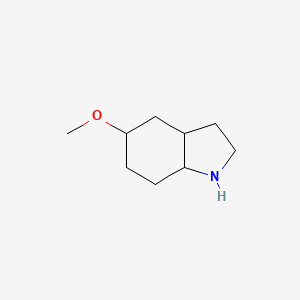
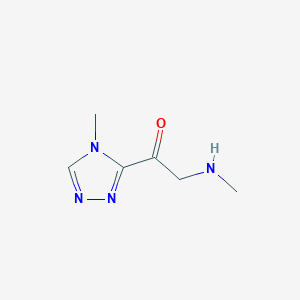

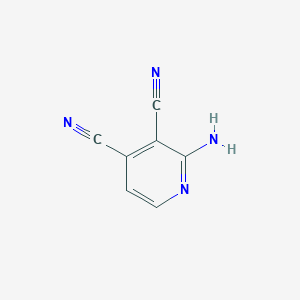
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)
